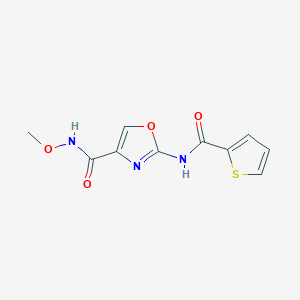

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-16-13-8(14)6-5-17-10(11-6)12-9(15)7-3-2-4-18-7/h2-5H,1H3,(H,13,14)(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRMJYIWTACFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with oxazole derivatives under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxazole ring or the amide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents or nucleophiles like Grignard reagents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the oxazole ring .

Scientific Research Applications

Medicinal Chemistry

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been investigated for its antimicrobial and anticancer properties. Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs. Furthermore, studies have shown its potential in targeting cancer cell lines, indicating its role in cancer therapy development.

Biological Studies

Research has highlighted the compound's enzyme inhibition properties beyond COX enzymes. It has been explored for its effects on various biological pathways, including those involved in cancer progression and immune responses. For example, investigations into its impact on Janus kinase (JAK) signaling pathways reveal its potential as a therapeutic agent in diseases like asthma and cancer .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials and organic semiconductors. Its unique structural features allow it to be incorporated into polymer matrices for electronic applications.

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth effectively, supporting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

(a) Thiazolidinone Derivatives ()

Compounds 9–13 in share a 2-thioxoacetamide backbone but differ in substituents (e.g., chlorophenyl, nitro-furyl). For example:

- Compound 9 : 4-Chlorobenzylidene and 4-methoxyphenyl substituents yield a high melting point (186–187°C) and excellent synthetic yield (90%) .

- Compound 12/13 : Nitrofuryl substituents reduce yields (53–58%) and melting points (155–160°C), likely due to steric and electronic effects .

Comparison with Target Compound :

- The methoxy group may improve solubility compared to halogenated analogs (e.g., compound 9’s 4-chlorophenyl group) .

(b) Isoxazole-Thiophene Hybrids ()

The synthesis of 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves cyclization using Oxone® and KCl. Key steps include oxime formation and ester hydrolysis. The final compound shares a thiophene-isoxazole scaffold but lacks the methoxy and carboxamide substituents of the target compound .

Key Differences :

- The target’s methoxy group introduces steric hindrance and electron-donating effects, which could alter reactivity in further derivatization.

- The carboxamide linkage at the 4-position may enhance hydrogen-bonding capacity compared to the carboxylic acid in ’s compound .

(c) Therapeutic Derivatives ()

Compounds 15, 25, 35, 40 in feature isoxazole or thiazole cores with methylthio or nitrophenyl substituents. For example:

- Compound 25: A 3-methylisoxazole with a 4-nitrophenylaminoethyl group, designed for anticancer or antiviral activity.

- Compound 40 : A thiazole-methylthio derivative targeting platelet aggregation .

Comparison with Target Compound :

- The thiophene-carboxamido moiety may offer superior π-π stacking interactions in biological targets compared to nitrophenyl groups .

(d) Oxazole-Carboxamide Derivatives (–6)

- 2-(Cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide (CAS 1396886-04-6): Features a furan-thiazole-oxazole hybrid with a cyclopropane group (MW: 344.3). Its furan ring differs electronically from the target’s thiophene, which has higher aromaticity and sulfur-mediated conjugation .

- N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide (CAS 1286699-89-5): A fluorinated analog with furan instead of thiophene, likely exhibiting reduced lipophilicity .

Key Structural Insights :

- Methoxy groups (target compound) versus fluorine (CAS 1286699-89-5) offer distinct electronic profiles for tuning solubility and bioavailability .

Observations :

- Thiazolidinones () show higher yields but require harsh cyclization conditions.

- The target’s oxazole core may enable milder synthesis routes, similar to ’s Oxone®-mediated cyclization .

Biological Activity

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer effects, mechanism of action, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An oxazole ring

- A thiophene moiety

- Carboxamide functional groups

This unique arrangement contributes to its biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. Below are key findings from relevant studies:

Anticancer Activity

-

In Vitro Studies :

- The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and other cell lines, indicating potent anticancer properties .

- A study highlighted its effectiveness against resistant cancer cells, suggesting a broad spectrum of action against different types of tumors .

- Mechanism of Action :

- Selectivity :

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.01 | Induction of apoptosis |

| HeLa | 3.50 | Cell cycle arrest |

| MDA-MB-468 | 1.75 | Inhibition of NF-kB signaling |

| Karpas299 | 4.00 | Apoptosis and autophagic cell death |

Additional Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities:

- Antimicrobial Properties :

- Enzyme Inhibition :

Q & A

Q. What are the standard synthetic protocols for synthesizing N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between thiophene-2-carboxamide derivatives and oxazole precursors. For example:

- Cyclization : Reacting aminohydroxamates with methyl trimethoxyacetate under reflux conditions to form oxazole rings, as demonstrated in fused heterocycle syntheses .

- Amide Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link thiophene and oxazole moieties. Evidence from similar compounds shows yields of 65–76% when refluxing in ethanol with aromatic aldehydes or hydrazine derivatives .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/DMF mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹, and C-S-C at ~650–700 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms structural integrity. For oxazole derivatives, key signals include:

- Oxazole protons: δ 8.1–8.3 ppm (¹H NMR).

- Thiophene carbons: δ 125–140 ppm (¹³C NMR) .

- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., M⁺ peaks with 1.90–3.81% abundance) .

Q. What are common functional group modifications applicable to this compound?

- Methodological Answer :

- Substitution on Thiophene : Introduce electron-withdrawing groups (e.g., nitro, cyano) via electrophilic substitution to modulate electronic properties .

- Oxazole Ring Modifications : Methoxy or methyl groups can be added to the oxazole ring using alkylation or nucleophilic substitution .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Complementary Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ambiguity in NH proton assignments can be clarified via NOESY .

- Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., thiophene-oxazole hybrids) to validate chemical shifts .

Q. What strategies enhance bioactivity through modifications of the thiophene or oxazole rings?

- Methodological Answer :

- Electron-Donating Groups : Methoxy or methyl groups on oxazole improve MAO-B inhibition by increasing lipophilicity and binding affinity .

- Halogenation : Chlorine or fluorine on thiophene enhances antiviral activity by mimicking natural substrates .

- Steric Effects : Bulky substituents (e.g., benzhydryl) on the carboxamide group improve selectivity for enzyme targets .

Q. How to design experiments to evaluate MAO inhibition potential?

- Methodological Answer :

- Assay Setup : Use recombinant human MAO-A/B enzymes and measure H₂O₂ production via fluorometric or spectrophotometric methods (e.g., Amplex Red assay) .

- Substrate Competition : Test inhibition kinetics with kynuramine as a substrate, monitoring 4-hydroxyquinoline formation at λ = 316 nm .

- Dose-Response Curves : Calculate IC₅₀ values using serial dilutions (e.g., 0.1–100 μM) .

Q. What are best practices for optimizing reaction yields in heterocyclic carboxamide synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, achieving yields >70% .

- Catalyst Screening : Triethylamine or iodine accelerates cyclization steps, reducing reaction times to 1–3 hours .

- Temperature Control : Reflux conditions (70–80°C) minimize side reactions in amide coupling .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.